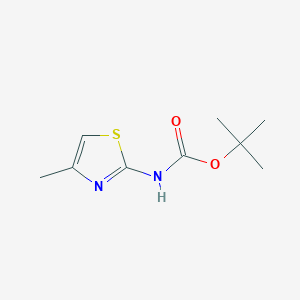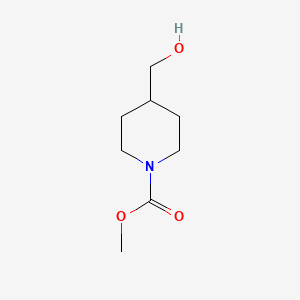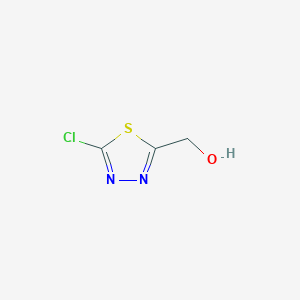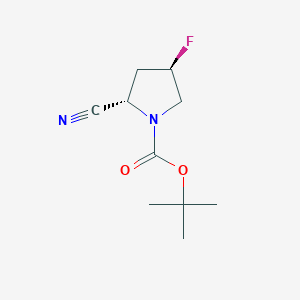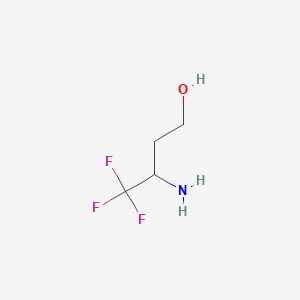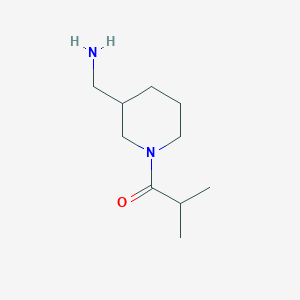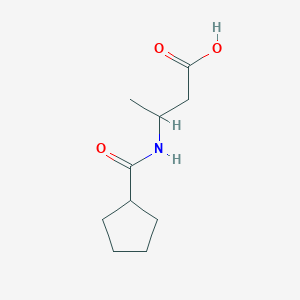
3-(Cyclopentylformamido)butanoic acid
Overview
Description
3-(Cyclopentylformamido)butanoic acid is a compound with the CAS Number: 1099132-22-5 . It has a molecular weight of 199.25 . The IUPAC name for this compound is 3-[(cyclopentylcarbonyl)amino]butanoic acid .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 19 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 199.25 . Unfortunately, specific physical and chemical properties like color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points are not available in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
Researchers have explored various synthetic routes and chemical reactivities of related compounds. For instance, the facile synthesis of tetrahydropyrimidoquinoline derivatives through reactions involving cyclohexanone and 2-benzylidenemalononitrile demonstrates the interest in developing new organic compounds with potential biological activities (Elkholy & Morsy, 2006). Another example is the direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3, showcasing advancements in the efficiency of amide bond formation, a fundamental reaction in organic synthesis (Lanigan, Starkov, & Sheppard, 2013).
Catalysis and Material Science
The development of novel catalysts and materials for green chemistry applications is a significant area of research. Studies on the solvent properties of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, reflect ongoing efforts to replace conventional organic solvents with more environmentally benign alternatives (Carda‐Broch, Berthod, & Armstrong, 2003). Additionally, research into the use of metal-organic frameworks (MOFs) for catalysis highlights the search for efficient and recyclable catalysts in both liquid-phase and vapor-phase reactions (Hasan, Jun, & Jhung, 2015).
Biotechnology and Bioengineering
In the realm of biotechnology, the fermentative production of butanol by Clostridia is an example of bioengineering efforts to produce biofuels and chemicals from renewable resources. This area of research focuses on optimizing microbial pathways for the production of industrially relevant compounds (Lee et al., 2008).
Biochemical and Pharmaceutical Applications
Compounds with functionalities similar to "3-(Cyclopentylformamido)butanoic acid" are also studied for their potential in medicine and biochemistry. The investigation of oleanolic acid and its synthetic derivatives for cancer prevention and therapy exemplifies the exploration of natural compounds and their synthetic analogs for therapeutic applications (Shanmugam et al., 2014).
Safety and Hazards
properties
IUPAC Name |
3-(cyclopentanecarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(6-9(12)13)11-10(14)8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKCQGQZFMIZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



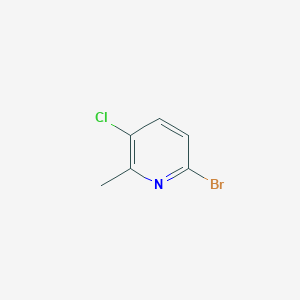
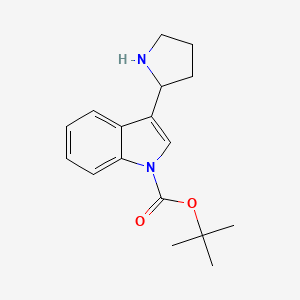
![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)


